![molecular formula C9H8F4O2 B13426371 [3-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]methanol](/img/structure/B13426371.png)
[3-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]methanol: is an organic compound belonging to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group (-CF3), a methoxy group (-OCH3), and a fluorine atom attached to a benzene ring. The molecular formula is C8H6F4O, and it has a molecular weight of 194.13 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Friedel-Crafts Acylation: This method involves the acylation of an aromatic ring using an acyl chloride and a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods: the Suzuki-Miyaura coupling and Friedel-Crafts acylation are commonly used in industrial settings due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: HNO3, H2SO4, Cl2, Br2
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Nitro, sulfonyl, and halogenated derivatives
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in biological studies to investigate the effects of trifluoromethyl and methoxy groups on biological activity.
Medicine:
Drug Development: The compound is explored for its potential use in drug development due to its unique chemical properties and biological activity.
Industry:
Mécanisme D'action
The mechanism of action of [3-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group (-CF3) is known to enhance the compound’s lipophilicity and metabolic stability, which can improve its binding affinity to target proteins . The methoxy group (-OCH3) can participate in hydrogen bonding interactions, further stabilizing the compound’s interaction with its target .
Comparaison Avec Des Composés Similaires
4-(Trifluoromethyl)phenol: This compound also contains a trifluoromethyl group and a hydroxyl group attached to a benzene ring.
2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol: This compound contains a trifluoromethyl group, a fluorine atom, and an ethanol group attached to a benzene ring.
Uniqueness: [3-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]methanol is unique due to the presence of both a methoxy group and a trifluoromethyl group on the benzene ring. This combination of functional groups imparts unique chemical and biological properties to the compound, making it valuable for various applications in chemistry, biology, medicine, and industry .
Propriétés
Formule moléculaire |
C9H8F4O2 |
|---|---|
Poids moléculaire |
224.15 g/mol |
Nom IUPAC |
[3-fluoro-2-methoxy-4-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C9H8F4O2/c1-15-8-5(4-14)2-3-6(7(8)10)9(11,12)13/h2-3,14H,4H2,1H3 |
Clé InChI |
WJMHMUHTWCCOER-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1F)C(F)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B13426298.png)
![(2R,3R,4S,5S,6S)-2-(2,4-dibromophenoxy)-6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13426308.png)
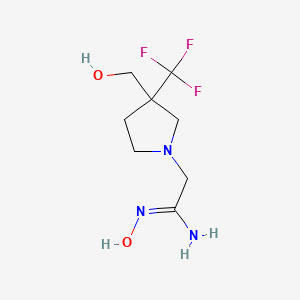
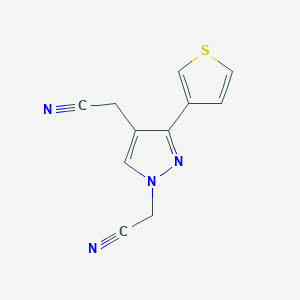
![5-Cyano-5H-dibenzo[b,d]thiophenium triflate](/img/structure/B13426319.png)
![2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13426323.png)
![4-(6-Oxa-2-azaspiro[4.5]decan-2-yl)aniline](/img/structure/B13426328.png)
![4-[(4-Chloro-3-fluorophenyl)amino]-6-nitroquinazolin-7-ol](/img/structure/B13426331.png)
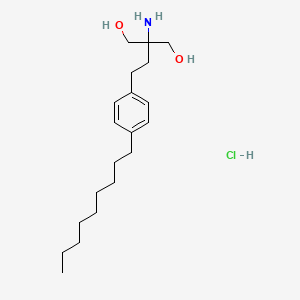
![5-[(1RS)-2-[(1RS)-2-(4-hydroxy-3-methylphenyl)-1-methylethyl]amino-1-hydroxyethyl]benzene-1,3-diol](/img/structure/B13426336.png)
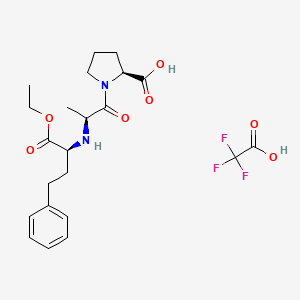
![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methyl-5-nitrobenzene](/img/structure/B13426355.png)
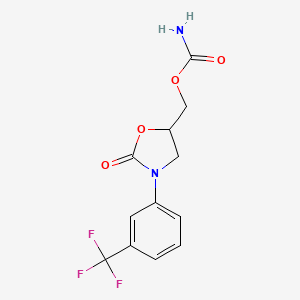
![(Z)-N'-hydroxy-2-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13426378.png)
